(3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is 3-{[4-(tert-butoxycarbonyl)-1-piperazinyl]methyl}phenylboronic acid . The InChI code is 1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(11-13)17(21)22/h4-6,11,21-22H,7-10,12H2,1-3H3 . The molecular weight is 320.2 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 320.2 . It is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Characterization
- The tert-butoxycarbonyl group, often used in the synthesis of piperazine derivatives, is known for its stability and resistance to catalytic hydrogenation and basic or nucleophilic attacks. This characteristic makes it an ideal protecting group for amines in multifunctional target synthesis. For instance, synthesis methods have been developed for piperazinones and benzopiperazinones using boronic acids, demonstrating the versatility of boronic acid derivatives in synthesizing complex molecular structures (Petasis & Patel, 2000).
Biological Activity and Medical Application
- Piperazine derivatives have been shown to possess anti-malarial activity, underscoring the potential of such compounds in medical applications. For example, certain piperazine derivatives display potent anti-malarial effects, indicating the relevance of these compounds in drug discovery and development (Cunico et al., 2009).
- Similarly, (3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid derivatives have been investigated for their potential as neuroprotective agents. A study on dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) highlighted its multi-target therapeutic approach, suggesting the significant potential of boronic acid and piperazine-based structures in treating neurodegenerative diseases such as Alzheimer's (Lecanu et al., 2010).
Structural and Physical Chemistry
- The structural diversity and stability of compounds containing tert-butoxycarbonyl and piperazine units have been a subject of interest in crystallography and material science. For instance, studies have elucidated the crystal structures of various piperazine derivatives, offering insights into their molecular conformations and potential applications in designing new materials or drugs (Sanjeevarayappa et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
[3-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-13(14-6-5-7-15(12-14)18(22)23)19-8-10-20(11-9-19)16(21)24-17(2,3)4/h5-7,12-13,22-23H,8-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPSSKIHVQBJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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